molecular formula C10H11N3O B1314623 N2-(2-Furylmethyl)-2,3-pyridinediamine CAS No. 90518-36-8

N2-(2-Furylmethyl)-2,3-pyridinediamine

Cat. No.: B1314623
CAS No.: 90518-36-8
M. Wt: 189.21 g/mol
InChI Key: QWADAJYPTFRDBO-UHFFFAOYSA-N
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Description

N2-(2-Furylmethyl)-2,3-pyridinediamine is an organic compound that features a pyridine ring substituted with a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Furylmethyl)-2,3-pyridinediamine typically involves the reaction of 2,3-diaminopyridine with 2-furylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2-(2-Furylmethyl)-2,3-pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction can produce furylmethylamine.

Scientific Research Applications

N2-(2-Furylmethyl)-2,3-pyridinediamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which N2-(2-Furylmethyl)-2,3-pyridinediamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Furylmethylamine: A simpler analogue with similar functional groups but lacking the pyridine ring.

    2,3-Diaminopyridine: The parent compound without the furylmethyl substitution.

    Furylcarboxylic Acid: An oxidized derivative of the furylmethyl group.

Uniqueness

N2-(2-Furylmethyl)-2,3-pyridinediamine is unique due to the combination of the furylmethyl and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-9-4-1-5-12-10(9)13-7-8-3-2-6-14-8/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWADAJYPTFRDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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